molecular formula C7H12ClN3 B1402894 3-(1-Hydrazinoethyl)pyridine hydrochloride CAS No. 1401426-00-3

3-(1-Hydrazinoethyl)pyridine hydrochloride

Cat. No.: B1402894
CAS No.: 1401426-00-3
M. Wt: 173.64 g/mol
InChI Key: JUVJQJOYAKLDMZ-UHFFFAOYSA-N
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Description

3-(1-Hydrazinoethyl)pyridine hydrochloride is a pyridine derivative featuring a hydrazinoethyl (-NH-NH₂-CH₂-CH₂-) substituent at the 3-position of the pyridine ring, with a hydrochloride counterion.

Properties

IUPAC Name

1-pyridin-3-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6(10-8)7-3-2-4-9-5-7;/h2-6,10H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVJQJOYAKLDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401426-00-3
Record name Pyridine, 3-(1-hydrazinylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401426-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydrazinoethyl)pyridine hydrochloride typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3-(1-Bromoethyl)pyridine, undergoes nucleophilic substitution with hydrazine hydrate (N2H4·H2O) to form 3-(1-Hydrazinoethyl)pyridine.

    Hydrochloride Formation: The resulting 3-(1-Hydrazinoethyl)pyridine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

The reaction conditions generally involve the use of solvents such as ethanol or methanol, and the reactions are carried out at temperatures ranging from 0°C to 150°C, depending on the specific reagents and desired yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydrazinoethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(1-Hydrazinoethyl)pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Biological Research: It serves as a probe or reagent in biochemical assays and studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinoethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s reactivity and applications can be contextualized by comparing it to pyridine derivatives with related substituents:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Applications/Hazards
3-(1-Hydrazinoethyl)pyridine HCl C₇H₁₁N₃·HCl 189.65 g/mol 3-position: Hydrazinoethyl Likely used in hydrazone synthesis; inferred instability
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 g/mol 2-position: Chloromethyl Intermediate in nucleophilic substitution; irritant, neurotoxic
5-Hydrazinyl-2-methylpyridine HCl C₆H₉N₃·HCl 175.62 g/mol 5-position: Hydrazinyl; 2-methyl Discontinued; potential reagent for heterocycles
Phenazopyridine HCl C₁₁H₁₁N₅·HCl 249.7 g/mol 3-position: Diazenylphenyl Urinary analgesic; stable (≥4 years at -20°C)

Key Differences in Reactivity and Stability

  • Hydrazinoethyl vs. Chloromethyl Groups: The hydrazinoethyl group in the target compound is a strong nucleophile, enabling participation in condensation reactions (e.g., Schiff base formation). In contrast, the chloromethyl group in 2-(Chloromethyl)pyridine HCl is electrophilic, favoring nucleophilic substitution reactions .
  • Positional Isomerism : The 3-position substitution in the target compound vs. 5-position in 5-Hydrazinyl-2-methylpyridine HCl may influence steric and electronic interactions in synthetic pathways.
  • Stability: Phenazopyridine HCl demonstrates long-term stability under refrigeration, whereas discontinuation of 3-(1-Hydrazinoethyl)pyridine dihydrochloride suggests sensitivity to degradation or oxidation .

Toxicity and Handling Considerations

Hydrazine derivatives, including the target compound, are typically associated with toxicity risks such as neurotoxicity and carcinogenicity. For example, 2-(Chloromethyl)pyridine HCl requires strict handling protocols to avoid skin/eye irritation and systemic toxicity . While specific data on 3-(1-Hydrazinoethyl)pyridine HCl are lacking, analogous hydrazines warrant similar precautions, including use of personal protective equipment (PPE) and ventilation .

Market and Availability Challenges

The discontinuation of 3-(1-Hydrazinoethyl)pyridine dihydrochloride and related hydrazines (e.g., 5-Hydrazinyl-2-methylpyridine HCl) highlights supply chain hurdles, possibly due to regulatory constraints or synthesis complexity .

Biological Activity

3-(1-Hydrazinoethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyridine, characterized by a hydrazino group (-NH-NH2) attached to an ethyl group, which connects to the pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties and unique reactivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with nucleic acids and proteins, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can be beneficial in therapeutic contexts, particularly in cancer and inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although further research is needed to confirm these effects.
  • Potential Anti-cancer Activity : As an intermediate in the synthesis of pharmaceutical compounds, it has been linked to the development of anti-cancer agents.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. The following table summarizes key findings from various research efforts:

StudyCompoundBiological ActivityObservations
This compoundEnzyme inhibitionSignificant inhibition of target enzymes observed.
Related hydrazine derivativesAntimicrobialSome derivatives showed promising antimicrobial effects against specific pathogens.
Synthesis intermediatesAnti-cancer potentialCompounds derived from 3-(1-Hydrazinoethyl)pyridine showed cytotoxic effects in cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study investigated its role as an enzyme inhibitor in a model of cancer. The results indicated that treatment with this compound resulted in reduced tumor growth in vitro.
  • Case Study 2 : Another study examined its antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions, where 3-(1-Bromoethyl)pyridine reacts with hydrazine hydrate to yield the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Comparison with Similar Compounds

This compound can be compared to similar compounds such as:

Compound NameStructureUnique Features
3-(2-Hydrazinoethyl)pyridine hydrochlorideSimilar hydrazino structureDifferent substitution pattern affecting reactivity
3-(1-Hydrazinopropyl)pyridine hydrochlorideLonger alkyl chainPotentially different biological activity due to chain length

The unique substitution on the pyridine ring imparts distinct chemical reactivity and biological activity compared to other hydrazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Hydrazinoethyl)pyridine hydrochloride
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3-(1-Hydrazinoethyl)pyridine hydrochloride

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